
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a propenyl group attached to an amine group, with additional phenyl and chlorophenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of aniline derivatives with propenyl halides in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into amines with different substituents.
Substitution: Nucleophilic substitution reactions can replace the propenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chlorophenyl)-2-propen-1-amine
- N-Benzyl-2-propen-1-amine
- N-Isopropyl-2-propen-1-amine
Uniqueness
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of phenyl and chlorophenyl groups makes it particularly interesting for applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
66171-84-4 |
|---|---|
Formule moléculaire |
C17H18ClN |
Poids moléculaire |
271.8 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C17H18ClN/c1-19(2)13-12-15(14-8-4-3-5-9-14)16-10-6-7-11-17(16)18/h3-12H,13H2,1-2H3 |
Clé InChI |
HCMDSXUJKIHBAB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC=C(C1=CC=CC=C1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



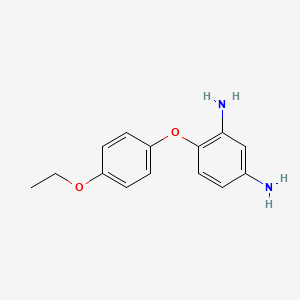
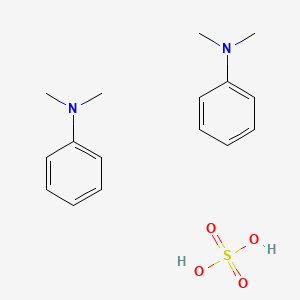

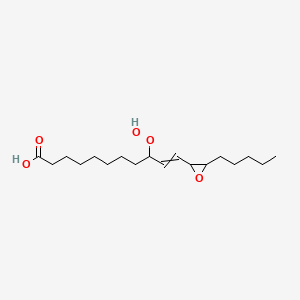
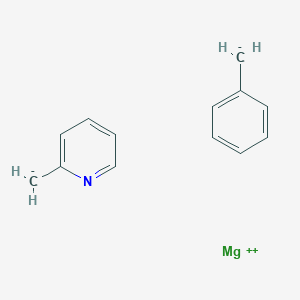
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)
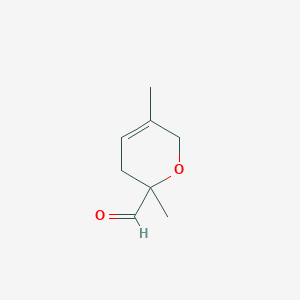
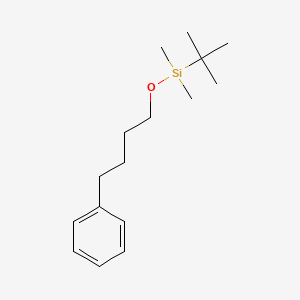
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
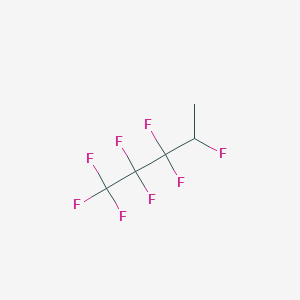
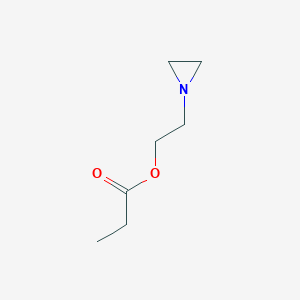

![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
